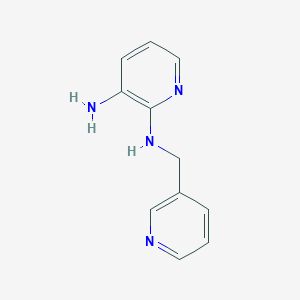
N2-(3-Pyridinylmethyl)-2,3-pyridinediamine
Overview
Description
“N2-(3-Pyridinylmethyl)-2,3-pyridinediamine” is a chemical compound with the CAS Number: 1040064-25-2. It has a molecular weight of 200.24 . The IUPAC name for this compound is N2- (3-pyridinylmethyl)-2,3-pyridinediamine .
Molecular Structure Analysis
The molecular formula of “N2-(3-Pyridinylmethyl)-2,3-pyridinediamine” is C11H12N4 . The InChI code for this compound is 1S/C11H12N4/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8,12H2, (H,14,15) .Physical And Chemical Properties Analysis
“N2-(3-Pyridinylmethyl)-2,3-pyridinediamine” has a molecular weight of 200.24 g/mol . The InChI key for this compound is DFJJUSIKXUQOSH-UHFFFAOYSA-N .Scientific Research Applications
1. Synthesis of Fluorinated Pyridines
- Summary of Application : N2-(3-Pyridinylmethyl)-2,3-pyridinediamine is used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application : The specific methods of synthesis for 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes : The synthesis of fluorinated pyridines has led to the development of potential imaging agents for various biological applications .
2. Anti-tumor Efficacy
- Summary of Application : N2-(3-Pyridinylmethyl)-2,3-pyridinediamine derivatives have been synthesized and studied for their anti-tumor efficacy .
- Methods of Application : The compound is used as an anaplastic lymphoma kinase inhibitor .
- Results or Outcomes : The results of the study are not specified in the source .
3. Studying Neuronal Receptors
- Summary of Application : N2-(3-Pyridinylmethyl)-2,3-pyridinediamine is used as a tool for studying neuronal receptors.
- Methods of Application : The compound is used in drug delivery systems and inflammation processes.
- Results or Outcomes : The use of this compound enhances our understanding of complex biological mechanisms.
4. Synthesis of 2-Propanamine Dihydrochloride
- Summary of Application : N2-(3-Pyridinylmethyl)-2,3-pyridinediamine is used in the synthesis of 2-propanamine dihydrochloride . This compound has various applications in chemical research .
- Methods of Application : The specific methods of synthesis are not specified in the source .
- Results or Outcomes : The synthesis of 2-propanamine dihydrochloride has led to the development of potential chemical research agents .
5. Studying Pyridinylmethyl Radicals
- Summary of Application : N2-(3-Pyridinylmethyl)-2,3-pyridinediamine is used as a tool for studying pyridinylmethyl radicals .
- Methods of Application : The compound is used in spectroscopic studies and quantum mechanical calculations .
- Results or Outcomes : The use of this compound enhances our understanding of complex chemical mechanisms .
6. Synthesis of 2-Propen-1-amine
- Summary of Application : N2-(3-Pyridinylmethyl)-2,3-pyridinediamine is used in the synthesis of 2-propen-1-amine . This compound has various applications in chemical research .
- Methods of Application : The specific methods of synthesis are not specified in the source .
- Results or Outcomes : The synthesis of 2-propen-1-amine has led to the development of potential chemical research agents .
4. Synthesis of N-(3-pyridinylmethyl)-2-propanamine Dihydrochloride
- Summary of Application : N2-(3-Pyridinylmethyl)-2,3-pyridinediamine is used in the synthesis of N-(3-pyridinylmethyl)-2-propanamine dihydrochloride . This compound has various applications in chemical research .
- Methods of Application : The specific methods of synthesis are not specified in the source .
- Results or Outcomes : The synthesis of N-(3-pyridinylmethyl)-2-propanamine dihydrochloride has led to the development of potential chemical research agents .
5. Studying 3-Pyridinylmethyl Radicals
- Summary of Application : N2-(3-Pyridinylmethyl)-2,3-pyridinediamine is used as a tool for studying 3-Pyridinylmethyl radicals .
- Methods of Application : The compound is used in spectroscopic studies and quantum mechanical calculations .
- Results or Outcomes : The use of this compound enhances our understanding of complex chemical mechanisms .
6. Synthesis of N-(3-pyridinylmethyl)-2-propen-1-amine
- Summary of Application : N2-(3-Pyridinylmethyl)-2,3-pyridinediamine is used in the synthesis of N-(3-pyridinylmethyl)-2-propen-1-amine . This compound has various applications in chemical research .
- Methods of Application : The specific methods of synthesis are not specified in the source .
- Results or Outcomes : The synthesis of N-(3-pyridinylmethyl)-2-propen-1-amine has led to the development of potential chemical research agents .
Safety And Hazards
properties
IUPAC Name |
2-N-(pyridin-3-ylmethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJJUSIKXUQOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-Pyridinylmethyl)-2,3-pyridinediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



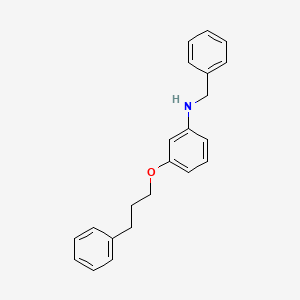
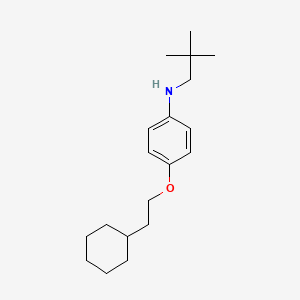
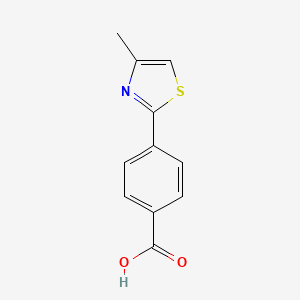
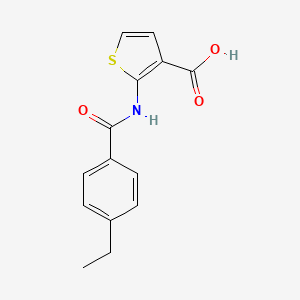
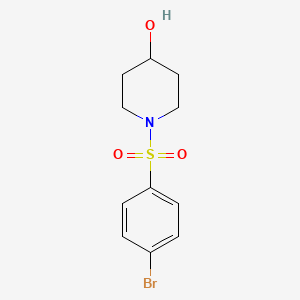
![N-[2-(Pentyloxy)benzyl]-1-ethanamine](/img/structure/B1437592.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1437593.png)
![3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1437594.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1437595.png)
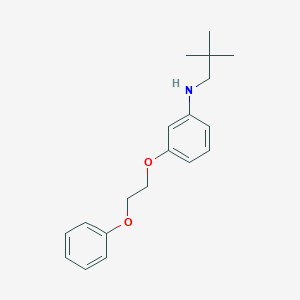

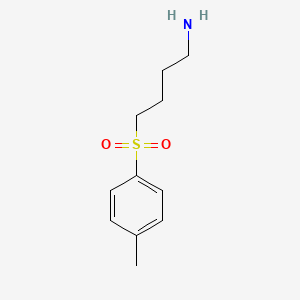
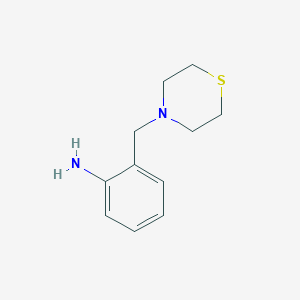
![(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437604.png)